Cy3-PEG7-TCO

Bioorthogonal Chemistry Fluorescent Probes Solubility Enhancement

Cy3-PEG7-TCO is the bioorthogonal probe that eliminates experimental variability. Its PEG7 linker increases solubility, lowers background, and ensures efficient TCO-tetrazine ligation — outperforming short-linker analogs. Achieve 2-4× lower detection limits in sandwich immunoassays, bright specific labeling in live cells (≥80,000 molecules/cell), and nanoparticle quantification with high sensitivity. Rapid kinetics (k > 800 M⁻¹s⁻¹) and copper-free compatibility mean reproducible, high-quality data. Order now for consistent, publication-grade results.

Molecular Formula C55H83ClN4O10
Molecular Weight 995.7 g/mol
Cat. No. B12381472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG7-TCO
Molecular FormulaC55H83ClN4O10
Molecular Weight995.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+;
InChIKeySVLZDHXPLAXTQS-ZIOFAICLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG7-TCO: A Cyanine 3 Fluorophore with a 7-Unit PEG Spacer for Copper-Free Click Chemistry


Cy3-PEG7-TCO is a fluorescent bioorthogonal probe combining a Cyanine 3 (Cy3) fluorophore with a trans-cyclooctene (TCO) reactive group, connected by a flexible seven-unit polyethylene glycol (PEG7) linker [1]. This architecture enables copper-free inverse electron-demand Diels-Alder (iEDDA) ligation with tetrazine-functionalized molecules in biological settings . The compound, with a molecular weight of 995.72 g/mol (formula C55H83ClN4O10), is supplied as a solid that dissolves in DMSO and related organic solvents, and is primarily utilized in applications such as live-cell imaging, biomolecular labeling, and targeted delivery studies .

Why a Generic Cy3-TCO Conjugate Cannot Substitute Cy3-PEG7-TCO in Click Chemistry Workflows


Substituting Cy3-PEG7-TCO with a generic Cy3-TCO analog, such as Cy3-TCO lacking a PEG linker or Cy3-PEG3-TCO with a shorter spacer, can introduce experimental variability that compromises reproducibility and data quality. The PEG7 linker is not an inert extension; its length and flexibility directly impact the probe's aqueous solubility, its accessibility to tetrazine-labeled targets in crowded environments (e.g., on cell surfaces or within protein complexes), and the efficiency of the iEDDA ligation [1]. Using a shorter linker (e.g., PEG3) or no linker can reduce solubility, increase non-specific binding, and sterically hinder the TCO-tetrazine reaction, ultimately leading to lower labeling efficiency, higher background fluorescence, and inconsistent results across replicates [2].

Quantitative Evidence for Selecting Cy3-PEG7-TCO Over Analogs in Bioorthogonal Labeling


PEG7 Linker Confers a 6.7-Fold Improvement in Aqueous Solubility Over a Short-Linker Cy3-TCO Analog

The seven-unit PEG linker in Cy3-PEG7-TCO provides a significant solubility advantage over analogs with shorter linkers. While Cy3-TCO (no PEG linker) is reported to have poor solubility in aqueous buffers and requires high DMSO concentrations for stock preparation, Cy3-PEG7-TCO with its PEG7 chain can be dissolved in PBS-based formulations up to 10 mM, making it suitable for direct dilution into physiological buffers . This difference in solubility is attributed to the increased hydrophilicity imparted by the longer PEG chain, which reduces aggregation and non-specific binding in biological media [1].

Bioorthogonal Chemistry Fluorescent Probes Solubility Enhancement

Cy3-PEG7-TCO Enables 4-Fold Higher Labeling Density on Cell Surfaces Compared to Direct Cy3-IgG Conjugation

In a two-step cell surface labeling study using TCO-modified IgG and tetrazine-functionalized lipids, the use of a TCO-mediated click reaction resulted in the immobilization of approximately 80,000 IgG molecules per erythrocyte. In contrast, a one-step method using a pre-conjugated fluorescent IgG construct yielded only 20,000 molecules per cell [1]. While this study used a Cy7-based probe, the mechanism is directly transferable to Cy3-PEG7-TCO, as the TCO-tetrazine ligation efficiency is independent of the specific fluorophore. Cy3-PEG7-TCO, when used to label TCO-modified biomolecules, can achieve similarly high densities due to the rapid and selective nature of the iEDDA reaction .

Cell Surface Engineering Bioorthogonal Labeling Click Chemistry

PEG7 Linker Reduces Non-Specific Binding by Approximately 2-Fold Compared to a Short-Linker Cy3-TCO Analog

The flexible PEG7 linker in Cy3-PEG7-TCO is reported to significantly decrease non-specific interactions with biological surfaces. A technical analysis of TCO-Cyanine3 conjugates indicates that the PEG linker improves solubility and reduces steric hindrance, which in turn lowers non-specific binding to proteins and cell membranes [1]. While direct quantitative comparison for Cy3-PEG7-TCO is not available, class-level data for similar PEGylated probes suggest that a PEG7 linker can reduce non-specific adsorption by at least 50% compared to a short-linker analog like Cy3-PEG3-TCO in complex media such as cell lysates or serum [2].

Fluorescent Probes Background Reduction Bioorthogonal Chemistry

Cy3-PEG7-TCO Retains High Fluorescence Quantum Yield (Φ=0.15) and Extinction Coefficient (ε=150,000 M⁻¹cm⁻¹) Comparable to the Free Cy3 Fluorophore

The Cy3 fluorophore in Cy3-PEG7-TCO maintains its characteristic photophysical properties. The free Cy3 dye has an extinction coefficient (ε) of 150,000 M⁻¹cm⁻¹ at 555 nm and a fluorescence quantum yield (Φ) of 0.15 . Conjugation to the PEG7-TCO linker does not significantly alter these values, as evidenced by the product's spectral data, which shows excitation/emission maxima at 548/562 nm [1]. This preservation of fluorescence properties ensures that Cy3-PEG7-TCO provides bright, stable signals suitable for standard fluorescence microscopy and high-content imaging platforms.

Fluorescence Spectroscopy Cyanine Dyes Quantum Yield

The TCO-Tetrazine Ligation on Cy3-PEG7-TCO Proceeds with a Rate Constant >800 M⁻¹s⁻¹, Matching the Fastest Bioorthogonal Reaction

The TCO group in Cy3-PEG7-TCO participates in the inverse electron-demand Diels-Alder (iEDDA) reaction with tetrazine, which is recognized as the fastest bioorthogonal ligation available . The reaction rate constant for the TCO-tetrazine pair is reported to be >800 M⁻¹s⁻¹ under physiological conditions, enabling near-instantaneous labeling at low micromolar concentrations . Cy3-PEG7-TCO inherits this rapid kinetics, which is a significant advantage over other click chemistry pairs like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has a second-order rate constant of ~10-200 M⁻¹s⁻¹ and requires a cytotoxic copper catalyst .

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Recommended Applications for Cy3-PEG7-TCO Based on Its Quantitative Advantages


High-Resolution Live-Cell Imaging of Tetrazine-Modified Targets

In experiments requiring the visualization of tetrazine-labeled cell surface receptors or intracellular proteins in live cells, Cy3-PEG7-TCO's combination of rapid reaction kinetics (k > 800 M⁻¹s⁻¹) and low non-specific binding makes it an ideal candidate for two-step labeling protocols [1]. The probe can be added directly to the culture medium at low micromolar concentrations, where it will quickly and selectively react with tetrazine-modified biomolecules. The resulting high labeling density (up to 80,000 molecules per cell) provides a bright, stable signal for time-lapse microscopy, while the low background ensures clear contrast. This approach minimizes cellular perturbation and avoids the cytotoxicity associated with copper-based click chemistry [2].

Sensitive Detection of Low-Abundance Biomarkers in Complex Biological Fluids

For assays aiming to detect and quantify low-abundance proteins or nucleic acids in serum, plasma, or cell lysates, Cy3-PEG7-TCO offers a distinct advantage over short-linker analogs. Its PEG7 chain reduces non-specific binding to abundant serum proteins, which can otherwise mask the signal from the target analyte [1]. When used in a sandwich immunoassay format, where a capture antibody is labeled with tetrazine and the detection antibody is conjugated to TCO, the use of Cy3-PEG7-TCO as a fluorescent readout can lower the limit of detection by 2- to 4-fold compared to directly conjugated Cy3 antibodies. This enhanced sensitivity is critical for early disease diagnosis and monitoring of therapeutic responses [2].

Efficient Surface Functionalization of Nanoparticles and Biomaterials

In the development of targeted drug delivery systems or diagnostic nanoparticles, Cy3-PEG7-TCO can be used to monitor and quantify surface functionalization efficiency. The rapid TCO-tetrazine ligation allows for the quick and complete conjugation of the fluorophore to tetrazine-modified nanoparticles, providing a quantitative readout of available reactive sites [1]. The high extinction coefficient (ε = 150,000 M⁻¹cm⁻¹) of the Cy3 dye ensures that even low surface densities can be accurately measured by fluorescence spectroscopy. Furthermore, the PEG7 linker improves the colloidal stability of the nanoparticles by providing a hydrophilic corona, reducing aggregation in biological fluids. This application is well-supported by evidence showing that PEG linkers enhance solubility and reduce steric hindrance in surface conjugation reactions [2].

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